molecular formula C8H14O3 B152794 Propyl levulinate CAS No. 645-67-0

Propyl levulinate

Cat. No.: B152794
CAS No.: 645-67-0
M. Wt: 158.19 g/mol
InChI Key: QOSMNYMQXIVWKY-UHFFFAOYSA-N
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Description

Propyl levulinate, also known as propyl ester, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. This compound is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has a sweet and caramellic taste.

Scientific Research Applications

  • Catalytic Production from Biomass :

    • Propyl sulfonic acid functionalized SBA-15, a solid acid catalyst, demonstrates high catalytic activity and hydrothermal stability, making it a potential resource in biomass conversion to levulinic acid (Cheng et al., 2021).
  • Solvent and Additive Applications :

    • Alkyl levulinates, including propyl levulinate, are biobased chemicals with potential applications as solvents and additives, substituting chemicals produced from petrochemical routes (Démolis et al., 2014).
  • Catalytic Conversion in Chemical Synthesis :

    • Propylsulfonic acid-functionalized mesoporous silica shows superior performance in catalytic conversion processes, such as the condensation of furfuryl alcohol to butyl levulinate (Demma Carà et al., 2014).
  • Production of Bio-based Platform Molecules :

    • An integrated catalytic conversion strategy involving this compound can be effective for producing bio-based platform molecules from lignocellulosic biomass (Han, 2017).
  • Synthesis of n-Butyl Levulinate :

    • n-Butyl levulinate, a derivative of levulinic acid, has wide applications, and studies have focused on optimizing its synthesis using various catalysts (Kokare et al., 2018).
  • Use in Biodiesel and Fragrance Industries :

    • Levulinate esters, including this compound, have potential applications in the biodiesel industry as blending components and in the fragrance and flavor industries (Bhavsar et al., 2018).
  • Esterification Processes :

    • The synthesis of n-butyl levulinate by esterification of levulinic acid with n-butanol using heteropolyacid supported on acid-treated clay is a focus area, demonstrating efficient conversion and selectivity (Dharne et al., 2011).
  • Protecting Group for Cellulose :

    • Levulinate, including this compound, is used as a protecting group for cellulose in carbohydrate chemistry, indicating its significance in polymer chemistry (Zheng et al., 2015).
  • Thermal Properties :

    • Studies on the critical temperatures, pressures, heat capacities, and thermal diffusivities of levulinic acid and its derivatives, including this compound, provide valuable data for their applications in various industries (Nikitin et al., 2019).
  • Biomass Conversion to Chemicals :

    • The use of this compound and its derivatives for converting biomass, such as water hyacinth and Miscanthus, to valuable chemicals like levulinic acid and furfural is an area of active research (Girisuta et al., 2008).

Safety and Hazards

The safety data sheet for propyl levulinate indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes and using protective clothing and eye protection .

Mechanism of Action

Target of Action

Propyl levulinate, also known as Propyl 4-oxopentanoate, is a derivative of levulinic acid . It is a promising and versatile biomass-derived chemical It is known to be utilized as fuel additives, flavoring agents, fragrances, solvents, and precursors for synthesizing valuable chemicals .

Mode of Action

The synthesis of this compound involves the esterification of levulinic acid with the corresponding alkyl alcohols in the presence of solid acid catalysts that have abundant Brønsted acid sites . Alkyl levulinates can also be synthesized from other biomass-derived molecules such as furfuryl alcohol and furfural via alcoholysis and one-pot conversion, respectively .

Biochemical Pathways

It is known that levulinic acid, from which this compound is derived, is a highly reactive molecule that serves as a platform chemical to generate secondary chemicals . These secondary chemicals can be used in various industries, indicating that this compound may indirectly affect multiple biochemical pathways.

Pharmacokinetics

It is known that this compound has a molecular weight of 15819 , which may influence its absorption and distribution in the body

Result of Action

It is known that this compound is a derivative of levulinic acid, which is a highly reactive molecule . This suggests that this compound may also be highly reactive and could potentially interact with various molecular and cellular components.

Action Environment

It is known that the synthesis of this compound involves the use of solid acid catalysts , suggesting that the reaction conditions, such as temperature and pH, could potentially influence the action and stability of this compound.

Properties

IUPAC Name

propyl 4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-6-11-8(10)5-4-7(2)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSMNYMQXIVWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70214753
Record name Propyl levulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Sweet very slight carmellic aroma
Record name Propyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

220.00 to 221.00 °C. @ 760.00 mm Hg
Record name Propyl levulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Propyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.989-0.995 (20°)
Record name Propyl levulinate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1949/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

645-67-0
Record name Propyl 4-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl levulinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 645-67-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl levulinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70214753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYL LEVULINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2C79957U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propyl levulinate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041616
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using propyl levulinate as a fuel additive?

A1: this compound exhibits several favorable properties that make it suitable as a gasoline additive. [] Research suggests that it can be blended with gasoline in significant amounts (up to 18 mol%) without compromising essential fuel properties like density, viscosity, and compressibility. [] This makes it a promising candidate for reducing the aromatic content in gasoline, contributing to cleaner combustion and reduced emissions.

Q2: How is this compound synthesized from biomass?

A2: this compound can be produced through a multi-step process starting with lignocellulosic biomass. First, cellulose, a major component of lignocellulosic biomass, is subjected to acid-catalyzed degradation in the presence of 1-propanol. [] This process yields this compound along with other byproducts like alkylglucosides and 5-alkoxyrnethylfurfurals. []

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, researchers have explored alternative synthetic routes for this compound. One such approach involves the esterification of levulinic acid, another biomass-derived platform chemical, with 1-propanol. [, ] This reaction is typically catalyzed by heterogeneous catalysts such as porous SiO2 nanospheres modified with ZrO2 or Platinum nanoparticles immobilized on functionalized zirconia. [, ]

Q4: What factors influence the efficiency of this compound synthesis?

A4: Several factors can impact the yield and selectivity of this compound synthesis. In the direct conversion of cellulose, the choice of catalyst and solvent significantly influences the product distribution. [] For instance, using specific catalysts and co-solvents can enhance the selectivity towards this compound while minimizing the formation of unwanted byproducts. [] Similarly, in the esterification of levulinic acid, the type of catalyst, reaction temperature, and choice of alcohol all play crucial roles in determining the reaction efficiency and the specific alkyl levulinate produced. [, ]

Q5: What are the potential applications of this compound beyond biofuels?

A5: While this compound holds significant promise as a biofuel additive, its applications extend beyond the energy sector. Its chemical structure and reactivity make it a valuable platform chemical for synthesizing various value-added products. For example, it can be used as a building block for producing polymers, resins, and other specialty chemicals.

Q6: What analytical techniques are used to characterize and quantify this compound?

A6: Gas chromatography (GC) and gas chromatography/mass spectrometry (GC/MS) are commonly employed to analyze and quantify this compound in complex mixtures. [] These techniques allow for the separation and identification of different volatile compounds, including this compound, based on their retention times and mass spectra.

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